molecular formula C22H22N2O2S B2765711 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide CAS No. 2034398-66-6

4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

Cat. No.: B2765711
CAS No.: 2034398-66-6
M. Wt: 378.49
InChI Key: CZTLDJBTSRUPAJ-UHFFFAOYSA-N
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Description

The compound “4-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a phenyl group, a pyridine ring, a thiophene ring, and a tetrahydropyran ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring could potentially introduce interesting electronic effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The study by Mohareb et al. (2004) explores the synthesis of thiophenylhydrazonoacetates and their reactivity towards different nitrogen nucleophiles to yield a variety of heterocyclic derivatives, indicating a method for developing potentially bioactive compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Microwave-assisted Synthesis for Biological Activities : El‐Borai et al. (2013) reported on the microwave-assisted synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities. This highlights the therapeutic potential of structurally related compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Synthesis of Tetrahydropyrimidine and Related Derivatives

  • Tetrahydropyrimidine-2-thione Synthesis : Fadda et al. (2013) utilized N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate for synthesizing new tetrahydropyrimidine-2-thione derivatives, showing the versatility of these compounds in generating a wide range of heterocyclic structures (Fadda, Bondock, Khalil, & Tawfik, 2013).

Coordination Polymers and Structural Diversity

  • Copper(II) and Silver(I) Coordination Polymers : The study by Yeh, Chen, & Wang (2008) on the synthesis of new dipyridyl ligands with metal salts demonstrates the role of ligand conformation in the structural diversity of coordination polymers, underscoring the compound's potential in material science applications (Yeh, Chen, & Wang, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical or its role in chemical reactions. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

4-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(22(10-13-26-14-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-15-27-19/h1-9,12,15H,10-11,13-14,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTLDJBTSRUPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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